REACTION_SMILES
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[BH4-:21].[CH3:1][O:2][c:3]1[c:4]([O:5][CH2:6][CH2:7][NH2:8])[cH:9][cH:10][cH:11][cH:12]1.[CH3:23][OH:24].[Na+:22].[n:13]1[cH:14][c:15]([CH:19]=[O:20])[cH:16][cH:17][cH:18]1>>[CH3:1][O:2][c:3]1[c:4]([O:5][CH2:6][CH2:7][NH:8][CH2:19][c:15]2[cH:14][n:13][cH:18][cH:17][cH:16]2)[cH:9][cH:10][cH:11][cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccccc1OCCN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1cccnc1
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Name
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Type
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product
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Smiles
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COc1ccccc1OCCNCc1cccnc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |